molecular formula C15H17NO2 B1298902 ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 5159-70-6

ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No. B1298902
CAS RN: 5159-70-6
M. Wt: 243.3 g/mol
InChI Key: FIQJDBIRRVQTJN-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a chemical compound with the CAS Number: 5159-70-6 . It has a molecular weight of 243.31 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves heating a mixture of 4-ethoxycarbonylaniline and acetonylacetone at 150° C for one hour. The reaction mixture is then diluted with ethyl acetate and washed with water, followed by drying and concentrating.


Molecular Structure Analysis

The InChI code for ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is 1S/C15H17NO2/c1-4-18-15 (17)13-7-9-14 (10-8-13)16-11 (2)5-6-12 (16)3/h5-10H,4H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has a melting point of 87-88°C . It is a powder at room temperature and is typically stored at room temperature .

Scientific Research Applications

Antibacterial Activity

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: has been studied for its potential antibacterial properties. Research indicates that derivatives of this compound can be effective against various bacterial strains. The compound’s mechanism involves the inhibition of critical bacterial enzymes, such as enoyl-ACP reductase, which is essential for fatty acid synthesis in bacteria .

Antitubercular Properties

In addition to its antibacterial activity, this compound has shown promise in combating tuberculosis. The molecular structure allows it to inhibit the dihydrofolate reductase (DHFR) enzyme, which is a target for antitubercular drugs. This inhibition can potentially lead to new therapeutic agents against tuberculosis .

Enzyme Inhibition

The compound’s ability to inhibit key enzymes like DHFR and enoyl-ACP reductase positions it as a candidate for drug development. These enzymes are involved in folate metabolism and fatty acid synthesis, respectively, making them targets for treating various diseases .

Monoclonal Antibody Production

Studies have found that related compounds can enhance monoclonal antibody production in Chinese hamster ovary cell cultures. This application is crucial for the pharmaceutical industry, as monoclonal antibodies are used in a wide range of therapeutic treatments .

Glycosylation Control

The compound has been observed to affect the glycosylation of monoclonal antibodies. Glycosylation is a critical quality attribute of therapeutic antibodies, and controlling it can improve the efficacy and safety of antibody-based drugs .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives with target enzymes. These studies help predict the binding affinity and mode of action, which are vital for drug design and development .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQJDBIRRVQTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351510
Record name Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

CAS RN

5159-70-6
Record name Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYL-1-(4-ETHOXYCARBONYLPHENYL)PYRROLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-ethoxycarbonylaniline (82.6 g), acetonylacetone (68.5 g) and concentrated sulfuric acid (one drop) were heated at 150° C. for one hour. The reaction mixture was diluted with ethyl acetate and washed with water, followed by drying and concentrating, whereby 1-(4-ethoxycarbonylphenyl)-2,5-dimethylpyrrole was obtained.
Quantity
82.6 g
Type
reactant
Reaction Step One
Quantity
68.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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